3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride
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Overview
Description
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the pyridine ring, along with a propan-1-amine side chain. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The introduction of chlorine and fluorine atoms into the pyridine ring can be achieved through halogenation reactions. For instance, starting with a pyridine derivative, selective chlorination and fluorination can be performed using reagents like N-chlorosuccinimide (NCS) and Selectfluor, respectively.
Amination: The propan-1-amine side chain can be introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyridine intermediate with a suitable amine under basic conditions.
Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for halogenation and amination steps, as well as crystallization techniques for the purification of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the pyridine ring.
Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, forming various derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the amine group to form imines or alcohols.
Scientific Research Applications
3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence its binding affinity and selectivity towards these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine
- 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrobromide
- 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine;hydroiodide
Uniqueness
The hydrochloride form of 3-(5-Chloro-2-fluoropyridin-3-yl)propan-1-amine is unique due to its enhanced solubility and stability compared to other salt forms. This can be advantageous in various applications, particularly in pharmaceutical formulations where solubility and bioavailability are critical factors.
Properties
IUPAC Name |
3-(5-chloro-2-fluoropyridin-3-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClFN2.ClH/c9-7-4-6(2-1-3-11)8(10)12-5-7;/h4-5H,1-3,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOULSCKQXMBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCN)F)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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